molecular formula C18H16Cl2N2O B13958568 7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol CAS No. 54999-14-3

7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol

Cat. No.: B13958568
CAS No.: 54999-14-3
M. Wt: 347.2 g/mol
InChI Key: JDGHEGQYEARKKK-UHFFFAOYSA-N
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Description

7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol is a complex organic compound that belongs to the class of diazepinoisoindoles. This compound is characterized by its unique structure, which includes a diazepine ring fused to an isoindole moiety, with a 3,4-dichlorophenyl group attached. The presence of the dichlorophenyl group imparts specific chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound through the condensation of a dichlorophenyl-substituted amine with a suitable carbonyl compound. This intermediate is then subjected to cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol lies in its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

54999-14-3

Molecular Formula

C18H16Cl2N2O

Molecular Weight

347.2 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-2,3,4,5-tetrahydro-[1,3]diazepino[1,2-b]isoindol-7-ol

InChI

InChI=1S/C18H16Cl2N2O/c19-15-8-7-12(11-16(15)20)18(23)14-6-2-1-5-13(14)17-21-9-3-4-10-22(17)18/h1-2,5-8,11,23H,3-4,9-10H2

InChI Key

JDGHEGQYEARKKK-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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